molecular formula C9H22O2Si B8793346 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-

2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-

Cat. No.: B8793346
M. Wt: 190.35 g/mol
InChI Key: BJDDRAYUVSVPPR-MRVPVSSYSA-N
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Description

2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- is a chiral organosilicon compound. It is characterized by the presence of a silyl ether group, which imparts unique chemical properties. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- typically involves the protection of a hydroxyl group using a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base like imidazole or pyridine, which acts as a catalyst. The reaction conditions often include anhydrous solvents such as dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols.

    Reduction: The compound can be reduced to yield the corresponding alcohol.

    Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include silanols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those requiring chiral purity.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- primarily involves its role as a protecting group. The silyl ether group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-{[(1,1-Dimethylethyl)(dimethyl)silyl]oxy}ethanol: Similar in structure but with an ethyl group instead of a propyl group.

    (2R)-1-{[(1,1-Dimethylethyl)(dimethyl)silyl]oxy}butan-2-ol: Similar but with a butyl group.

    (2R)-1-{[(1,1-Dimethylethyl)(dimethyl)silyl]oxy}methanol: Similar but with a methyl group.

Uniqueness

The uniqueness of 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- lies in its specific chiral center and the presence of the silyl ether group, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over functional group reactivity is required.

Properties

Molecular Formula

C9H22O2Si

Molecular Weight

190.35 g/mol

IUPAC Name

(2R)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol

InChI

InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m1/s1

InChI Key

BJDDRAYUVSVPPR-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CO[Si](C)(C)C(C)(C)C)O

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of propylene glycol (1.0 g, 13 mmol) in DCM (60.0 mL) was added tert-butyldimethylchlorosilane (2.0 g, 13 mmol) followed by DIPEA (3.2 mL, 18 mmol). The reaction mixture was stirred at ambient temperature for 18 hours. The solution was diluted with ether, washed with saturated aqueous NaHCO3, brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo to afford the title compound.
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